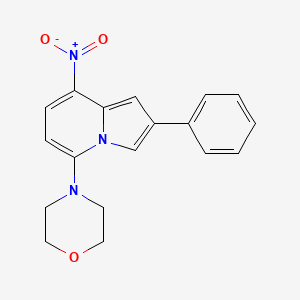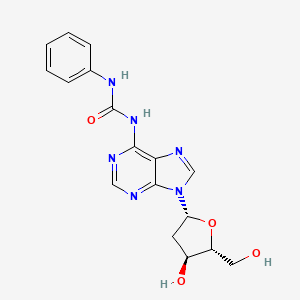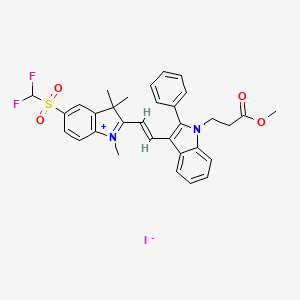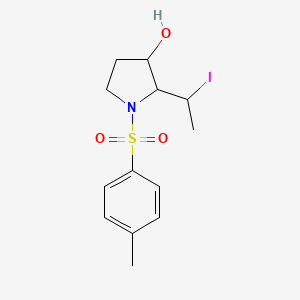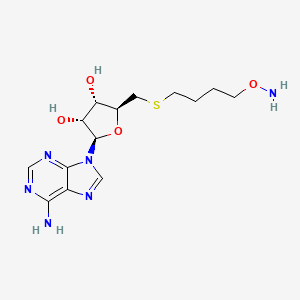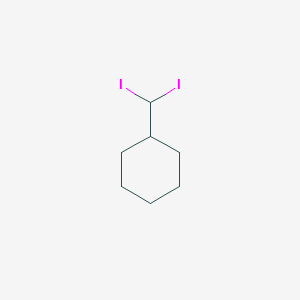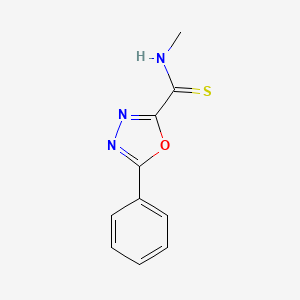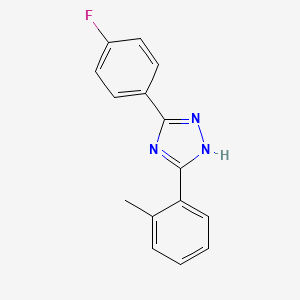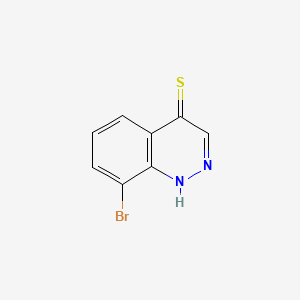
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that features an indole moiety, a phenyl group, and a thioxoimidazolidinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thioxoimidazolidinone precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The indole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.
Aplicaciones Científicas De Investigación
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-2-yl)methanone: Shares the indole core but lacks the thioxoimidazolidinone structure.
Phenylthiohydantoin: Contains the thioxoimidazolidinone core but differs in the substituents attached to it.
Uniqueness
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and potential therapeutic applications set it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H15N3OS |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(5S)-5-(1H-indol-2-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15N3OS/c22-17-16(11-13-10-12-6-4-5-9-15(12)19-13)20-18(23)21(17)14-7-2-1-3-8-14/h1-10,16,19H,11H2,(H,20,23)/t16-/m0/s1 |
Clave InChI |
TUCGVOMODVNBOS-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC4=CC=CC=C4N3 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



